6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is an organic compound characterized by a benzofuran structure with a trifluoromethyl group and an amine functional group. Its IUPAC name is (R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine, and it has a molecular formula of CHFN\O. This compound is classified under benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine typically involves several key steps:
The reaction conditions may require catalysts such as palladium or platinum and can involve elevated temperatures and pressures to facilitate the desired transformations. In industrial settings, continuous flow methods are sometimes employed to enhance efficiency and yield, allowing for precise control over reaction conditions .
The molecular structure of 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine features:
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine can participate in various chemical reactions due to its functional groups:
The specific reaction pathways depend on the reagents used and the environmental conditions (e.g., temperature, solvent). For instance, oxidation reactions can lead to quinone derivatives, while reduction can yield alcohols.
The mechanism of action for 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine is not fully elucidated but is believed to involve interactions with specific biological targets:
Research indicates that similar benzofuran derivatives have shown promise in inhibiting various enzymes involved in disease processes, making them potential candidates for therapeutic applications .
Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to confirm the identity and purity of synthesized compounds .
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine has several scientific uses:
Research continues into its various applications and potential benefits within pharmaceutical development .
The 2,3-dihydrobenzofuran (DHBF) scaffold represents a privileged structure in medicinal chemistry due to its balanced physicochemical properties and structural resemblance to bioactive natural products. The partial saturation of the furan ring enhances metabolic stability compared to fully aromatic benzofurans while maintaining planarity crucial for target engagement. Derivatives featuring an amine at the C3 position, such as 6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine, exhibit enhanced vectorality for interacting with biological targets through hydrogen bonding and ionic interactions. This structural motif is integral to several therapeutic agents, including TAK-218, developed for stroke and central nervous system trauma treatment, which exploits the chiral amine functionality for selective interaction with neuronal targets [10] [7].
Molecular docking studies reveal that 2,3-dihydrobenzofuran-3-amine derivatives effectively occupy hydrophobic enzyme pockets while the amine group forms salt bridges with acidic residues. This binding versatility enables activity across diverse target classes, including G-protein-coupled receptors (GPCRs), kinases, and inflammatory enzymes. Notably, DHBF-based compounds demonstrate exceptional potential as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key inflammatory mediator. Researchers identified low micromolar inhibitors through structure-based design, confirming the scaffold's utility in inflammation and cancer drug development [3].
Table 1: Biologically Active 2,3-Dihydrobenzofuran-3-amine Derivatives
Compound Name | Biological Activity | Molecular Target |
---|---|---|
(R)-7-(Trifluoromethyl) DHBF-3-amine | Kinase inhibition, anticancer lead | Kinase enzymes |
Efaroxan (α2-adrenergic antagonist) | Adrenergic receptor modulation | α2-Adrenergic receptor |
TAK-218 | Neuroprotective agent | Undisclosed CNS targets |
mPGES-1 inhibitor compounds 19/20 | Anti-inflammatory, anticancer | Microsomal prostaglandin E2 synthase-1 |
The trifluoromethyl (-CF₃) group serves as a cornerstone in modern bioisostere design due to its profound influence on molecular properties. When incorporated at the 6-position of the dihydrobenzofuran scaffold, this substituent induces multiple advantageous effects:
Table 2: Comparative Properties of Trifluoromethyl vs. Methyl Substituents
Property | -OCH₃ | -OCF₃ | Pharmacological Impact |
---|---|---|---|
Hansch π hydrophobicity | -0.04 | +1.04 | Enhanced membrane permeability |
Taft steric parameter (Es) | -0.55 | -2.40 | Improved binding pocket occupancy |
Hammett σm | +0.12 | +0.38 | Increased electron withdrawal |
Metabolic half-life (t½) | 1–2 h | 4–8 h | Extended duration of action |
The therapeutic application of benzofuran derivatives spans over a century, evolving from crude plant extracts to rationally designed molecular entities. Early medicinal applications centered on naturally occurring benzofurans like psoralen (isolated from Psoralea corylifolia), used traditionally for vitiligo treatment. Methoxsalen, a purified benzofuran derivative, became the first FDA-approved benzofuran drug in 1951 for psoriasis phototherapy [7].
The 1970s marked a significant transition with the development of synthetic benzofuran-containing drugs. Amiodarone, launched in 1967 as a vasodilator, was serendipitously discovered to possess potent antiarrhythmic properties. Its benzofuran core contributes to prolonged therapeutic effects through extensive tissue distribution. The 1980s witnessed the introduction of benzofuran-based analgesics like oxycodone and hydrocodone, where the fused furan ring provides optimal conformational rigidity for opioid receptor engagement [7].
Contemporary drug discovery exploits the dihydrobenzofuran scaffold for targeted therapies. Lifirafenib (BGB-283), currently in clinical trials for non-small cell lung cancer and melanoma, incorporates a 2,3-disubstituted benzofuran-cyclopropane unit with a trifluoromethylated quaternary stereocenter. This architecture enables selective inhibition of BRAF kinase while mitigating off-target effects through precise steric control [8]. The chiral amine at C3 position in compounds like (R)-7-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine further enables development of enantioselective therapies with improved therapeutic indices .
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9